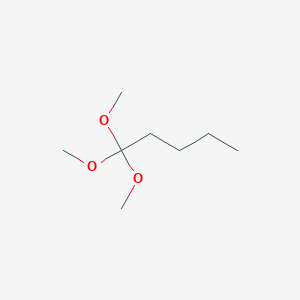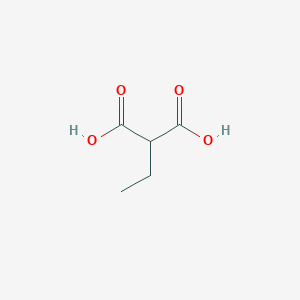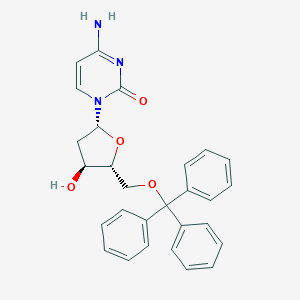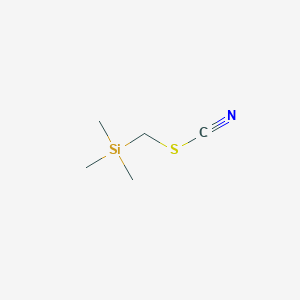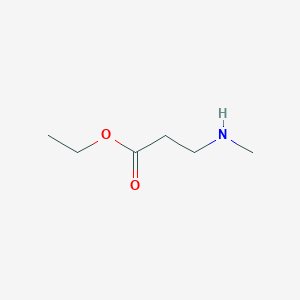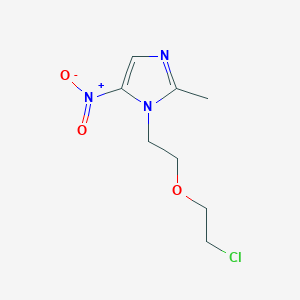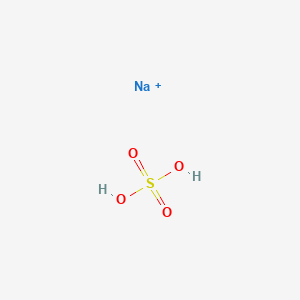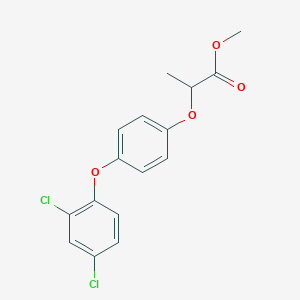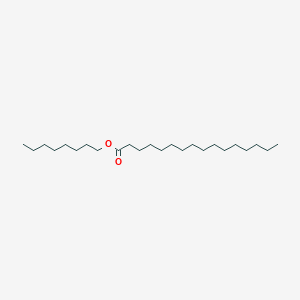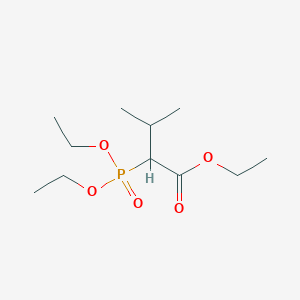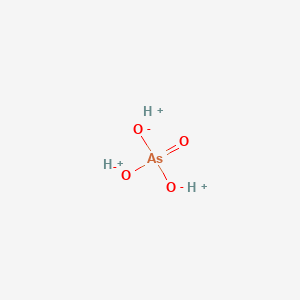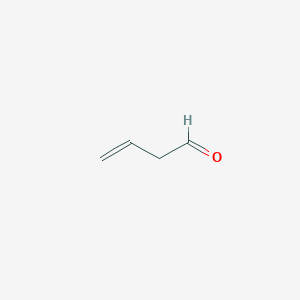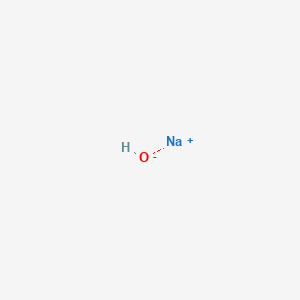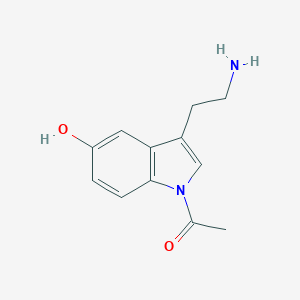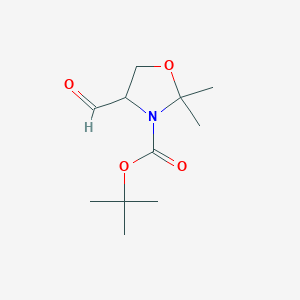
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chemical compound with significant potential in synthetic organic chemistry due to its utility as an intermediate in the synthesis of various biologically active compounds. It is a colorless liquid that is widely available in both enantiomeric forms and has been used in the synthesis of intermediates for drugs such as crizotinib and omisertinib .
Synthesis Analysis
The synthesis of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate and related compounds typically involves multi-step processes that may include protection/deprotection strategies, resolution of enantiomers, and various coupling reactions. For instance, the synthesis of related chiral auxiliaries from L-alanine involves the preparation of enantiomerically pure intermediates, which are then used in dipeptide synthesis and other transformations . Similarly, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine demonstrates the use of acetonization, Boc protection, and amidation steps .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has been characterized by spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The compound's structure is confirmed by these techniques, which are essential for ensuring the purity and identity of the synthesized intermediates .
Chemical Reactions Analysis
This compound is involved in various chemical reactions, including benzylation, alkylation, and Michael additions, which are used to synthesize enantiomerically pure acids, dipeptides, and other derivatives with high selectivity and diastereoselectivity . The tert-butyl group often serves as a protecting group for carboxylic acids, which can be removed after the desired transformations are completed.
Physical and Chemical Properties Analysis
Tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has a boiling point range of 67-88 °C at reduced pressures and a density of 1.06 g/cm³ at 25 °C. The compound's optical rotation varies depending on the enantiomer, with specific rotations provided for both the S and R forms. It must be stored in a tightly closed container in a dry, well-ventilated, and cool place to prevent decomposition or racemization .
Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is synthesized from L-Serine as a chiral starting material. The product is a key synthetic precursor for the synthesis of medicinally significant candidates (Khadse & Chaudhari, 2015).
Intermediate in Natural Product Synthesis
It is a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle for catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Role in Anticancer Drug Synthesis
This compound is an important intermediate for small molecule anticancer drugs. A synthesis method has been developed for this compound, which is integral in the production of various anticancer compounds (Zhang et al., 2018).
Potential in Biological Activity
(R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, a derivative, is an intermediate of S-jaspine B, showing effective biological activity. It has been synthesized via a straightforward synthetic path (Yang et al., 2016).
Formation in Grignard Reactions
The compound can be obtained by Grignard reactions involving 3-tert-butyl 4-methyl (4S)-2,2-dimethyloxazolidine-3,4-dicarboxylate with phenylmagnesium bromide, displaying its versatility in organic synthesis (Gao et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJXYVJNOCLJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394595 | |
| Record name | tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
CAS RN |
127589-93-9 | |
| Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127589939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6JGL2TOFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

